

GDC-0326: A Potent and Selective Chemical Probe for PI3K α Function

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Compound of Interest

Compound Name: GDC-0326

Cat. No.: B607616

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

GDC-0326 is a highly potent and selective inhibitor of the p110 α isoform of phosphoinositide 3-kinase (PI3K α), making it an invaluable tool for elucidating the specific functions of this key signaling protein. The PI3K/AKT/mTOR pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2] Dysregulation of this pathway is a frequent event in a wide range of human cancers, making PI3K α a prominent target for therapeutic development.[2] **GDC-0326**'s selectivity allows for the precise dissection of PI3K α -dependent signaling events, minimizing off-target effects that can confound experimental results. This guide provides a comprehensive overview of **GDC-0326**, including its biochemical and cellular activity, detailed experimental protocols, and its application in in vivo models.

Data Presentation

Biochemical and Cellular Activity of GDC-0326

The following tables summarize the quantitative data for **GDC-0326**'s potency, selectivity, and cellular activity.

Parameter	Value	Assay Type
Ki (PI3K α)	0.2 nM	Cell-free enzymatic assay
Ki (PI3K β)	26.6 nM	Cell-free enzymatic assay
Ki (PI3K δ)	4 nM	Cell-free enzymatic assay
Ki (PI3K γ)	10.2 nM	Cell-free enzymatic assay
Selectivity (vs. PI3K β)	133-fold	-
Selectivity (vs. PI3K δ)	20-fold	-
Selectivity (vs. PI3K γ)	51-fold	-
IC50 (MCF7-neo/HER2 cells)	0.1 μ M	Cell proliferation assay
IC50 (PC3 cells)	2.2 μ M	Cell proliferation assay

Table 1: Biochemical and Cellular Potency and Selectivity of **GDC-0326**.

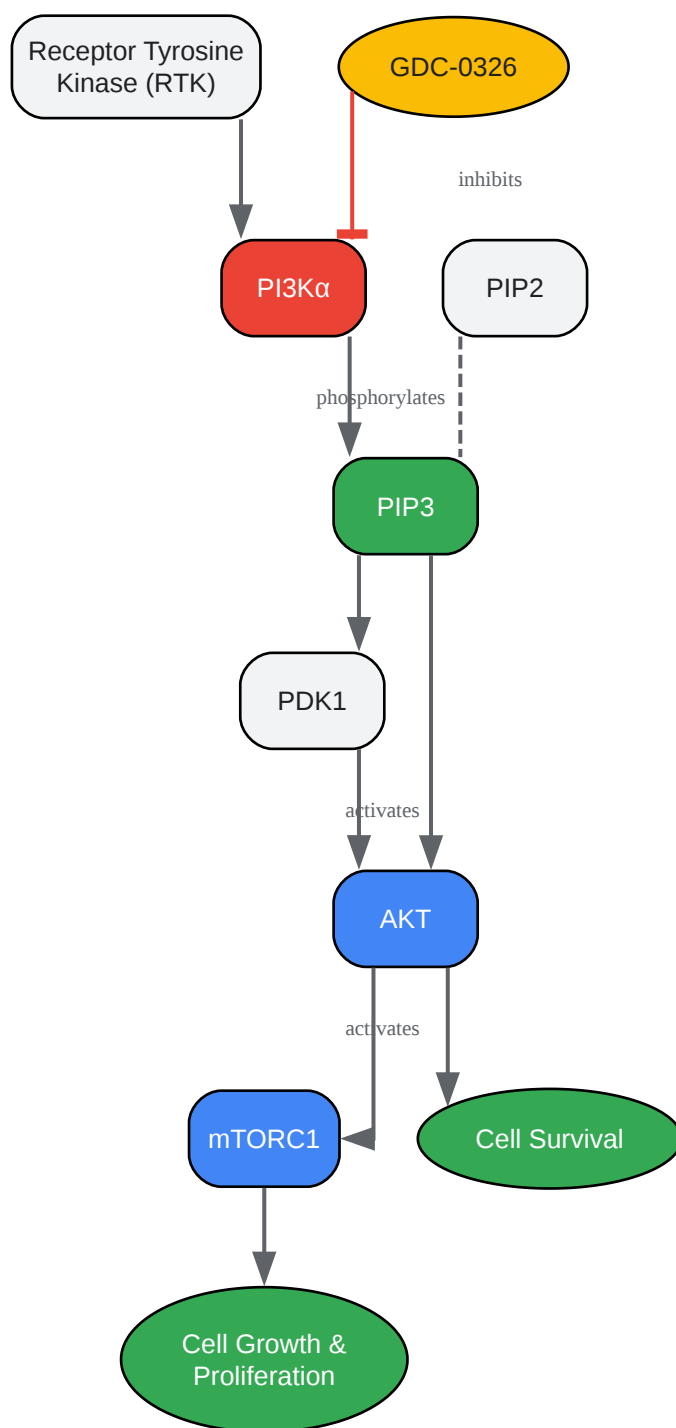
In Vivo Efficacy of **GDC-0326**

Xenograft Model	Dosage (oral)	Tumor Growth Inhibition (TGI)	Notes
KPL-4 (Breast Cancer)	0.78 mg/kg	73%	Daily administration. [3]
1.56 mg/kg	97%	Daily administration. [3]	
3.25 mg/kg	97%	Daily administration. [3]	
6.25 mg/kg	122% (Tumor Regression)	9 partial responses and 1 complete response out of 10 animals.[3]	
12.5 mg/kg	121% (Tumor Regression)		
RIP1-Tag2 (Pancreatic Neuroendocrine Tumor)	6.25 mg/kg	Significant reduction	Reduces tumor growth, tumor vasculature, and metastases.

Table 2: In Vivo Antitumor Efficacy of **GDC-0326** in Xenograft Models.

Signaling Pathway

The PI3K/AKT/mTOR pathway is a central signaling cascade that **GDC-0326** inhibits. Upon activation by growth factors, PI3K α phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors such as AKT and PDK1, leading to a cascade of events that promote cell growth, proliferation, and survival.



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PI3K/AKT/mTOR Signaling Pathway Inhibition by **GDC-0326**.

Experimental Protocols

In Vitro PI3K α Kinase Assay (Competitive ELISA)

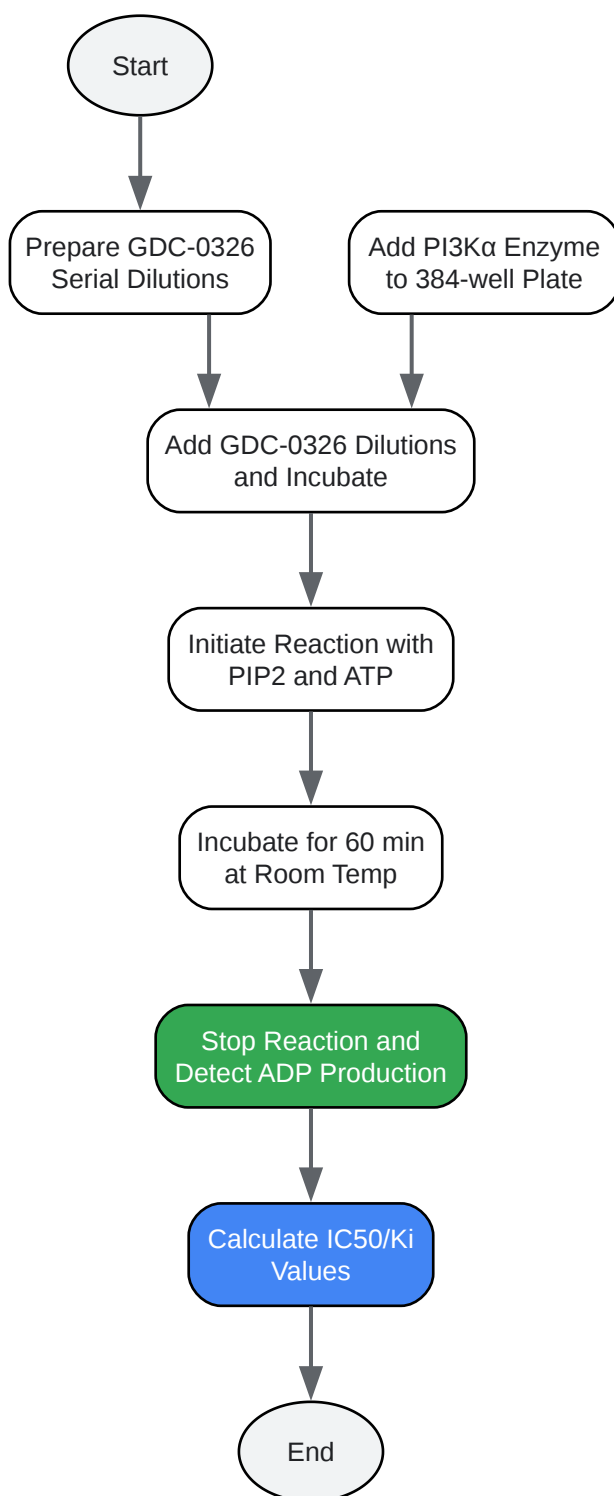
This protocol is a general method for determining the in vitro potency of PI3K α inhibitors.

Materials:

- Recombinant human PI3K α (p110 α /p85 α)
- PI(4,5)P2 substrate
- ATP
- **GDC-0326**
- Assay buffer (e.g., 25 mM HEPES, pH 7.4, 10 mM MgCl₂, 1 mM EGTA, 0.01% CHAPS)
- Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar ADP detection system
- 384-well plates

Procedure:

- Prepare serial dilutions of **GDC-0326** in assay buffer.
- In a 384-well plate, add PI3K α enzyme to each well.
- Add the **GDC-0326** dilutions to the wells and incubate for 15 minutes at room temperature.
- Initiate the kinase reaction by adding a mixture of PI(4,5)P2 substrate and ATP.
- Incubate the reaction for 60 minutes at room temperature.
- Stop the reaction and measure the amount of ADP produced using a luminescent ADP detection reagent according to the manufacturer's protocol.
- The luminescent signal is inversely proportional to the kinase activity.
- Calculate IC₅₀ values by fitting the data to a four-parameter logistic curve. K_i values can be determined using the Cheng-Prusoff equation.



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In Vitro PI3Kα Kinase Assay Workflow.

Cell Proliferation Assay (MTT Assay)

This protocol outlines a method to assess the effect of **GDC-0326** on the proliferation of cancer cell lines such as MCF7-neo/HER2 and PC-3.

Materials:

- MCF7-neo/HER2 or PC-3 cells
- Complete growth medium (e.g., RPMI-1640 with 10% FBS)
- **GDC-0326**
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- DMSO
- 96-well plates

Procedure:

- Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
- Treat the cells with serial dilutions of **GDC-0326** for 72 hours.
- Add MTT solution to each well and incubate for 4 hours at 37°C.
- Remove the medium and add DMSO to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.^[4]

Western Blotting for pAKT Inhibition

This protocol describes the detection of phosphorylated AKT (pAKT) levels in cells treated with **GDC-0326** as a measure of PI3K pathway inhibition.

Materials:

- Cancer cell line of interest (e.g., β TC3 cells)
- **GDC-0326**
- Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- Primary antibodies against pAKT (Ser473) and total AKT
- HRP-conjugated secondary antibody
- Chemiluminescent substrate
- SDS-PAGE gels and blotting apparatus

Procedure:

- Plate cells (e.g., 1×10^6 β TC3 cells per dish) and allow them to attach.
- Treat cells with **GDC-0326** (e.g., 1 μ M) for a specified time (e.g., 2 hours).
- Lyse the cells and quantify the protein concentration.
- Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
- Block the membrane and incubate with primary antibodies against pAKT and total AKT.
- Incubate with HRP-conjugated secondary antibody.
- Detect the signal using a chemiluminescent substrate and an imaging system.
- Quantify band intensities to determine the ratio of pAKT to total AKT.

In Vivo Xenograft Studies

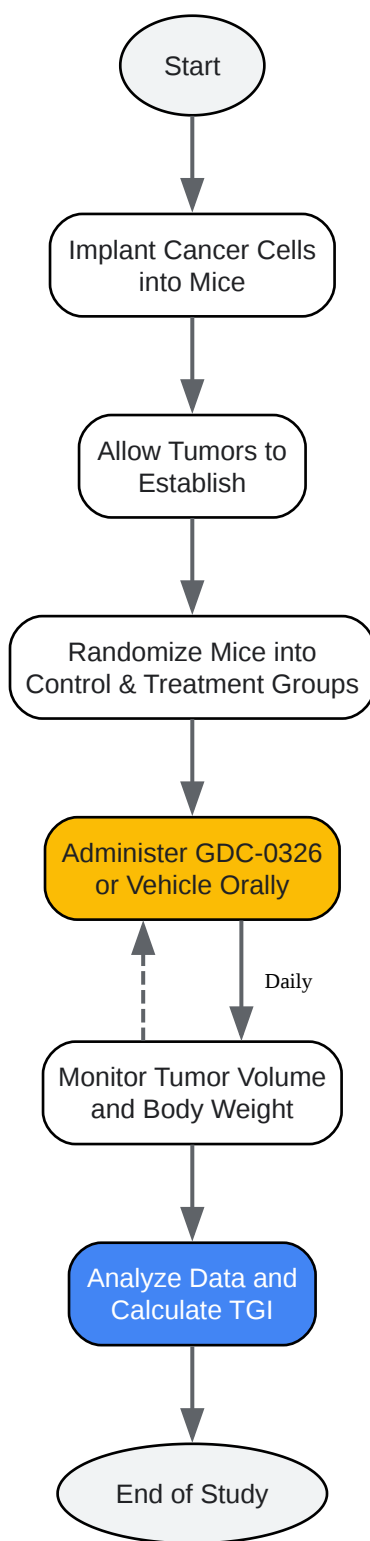
This protocol provides a general framework for evaluating the antitumor efficacy of **GDC-0326** in mouse xenograft models.

Materials:

- Immunocompromised mice (e.g., nude or SCID)
- KPL-4 or other suitable cancer cell lines
- Matrigel (optional)
- **GDC-0326** formulated for oral administration
- Calipers for tumor measurement

Procedure:

- Subcutaneously implant cancer cells (e.g., 5×10^6 KPL-4 cells) into the flank of each mouse.
- Allow tumors to reach a palpable size (e.g., 100-200 mm³).
- Randomize mice into vehicle control and treatment groups.
- Administer **GDC-0326** orally at the desired doses and schedule (e.g., daily).
- Measure tumor volume with calipers 2-3 times per week.
- Monitor animal body weight and overall health.
- At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics).
- Calculate tumor growth inhibition (TGI) based on the differences in tumor volume between the treated and control groups.



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In Vivo Xenograft Study Workflow.

Conclusion

GDC-0326 is a powerful and selective chemical probe for investigating the biological roles of PI3K α . Its high potency and well-characterized in vitro and in vivo activity make it an essential tool for researchers in cancer biology and drug discovery. The experimental protocols provided in this guide offer a starting point for utilizing **GDC-0326** to explore PI3K α -dependent signaling and its implications in disease. As with any chemical probe, it is crucial to include appropriate controls and to consider potential off-target effects, although the high selectivity of **GDC-0326** minimizes this concern. The continued use of **GDC-0326** in preclinical research will undoubtedly contribute to a deeper understanding of PI3K α 's function and its potential as a therapeutic target.

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